bisindolylmaleimide II bisindolylmaleimide II protein kinase C inhibitor; see also bisindolylmaleimide I
Brand Name: Vulcanchem
CAS No.: 137592-45-1
VCID: VC0004821
InChI: InChI=1S/C27H26N4O2/c1-30-13-6-7-17(30)12-14-31-16-21(19-9-3-5-11-23(19)31)25-24(26(32)29-27(25)33)20-15-28-22-10-4-2-8-18(20)22/h2-5,8-11,15-17,28H,6-7,12-14H2,1H3,(H,29,32,33)
SMILES: Array
Molecular Formula: C27H26N4O2
Molecular Weight: 438.5 g/mol

bisindolylmaleimide II

CAS No.: 137592-45-1

Cat. No.: VC0004821

Molecular Formula: C27H26N4O2

Molecular Weight: 438.5 g/mol

* For research use only. Not for human or veterinary use.

bisindolylmaleimide II - 137592-45-1

Specification

CAS No. 137592-45-1
Molecular Formula C27H26N4O2
Molecular Weight 438.5 g/mol
IUPAC Name 3-(1H-indol-3-yl)-4-[1-[2-(1-methylpyrrolidin-2-yl)ethyl]indol-3-yl]pyrrole-2,5-dione
Standard InChI InChI=1S/C27H26N4O2/c1-30-13-6-7-17(30)12-14-31-16-21(19-9-3-5-11-23(19)31)25-24(26(32)29-27(25)33)20-15-28-22-10-4-2-8-18(20)22/h2-5,8-11,15-17,28H,6-7,12-14H2,1H3,(H,29,32,33)
Standard InChI Key LBFDERUQORUFIN-UHFFFAOYSA-N
Canonical SMILES CN1CCCC1CCN2C=C(C3=CC=CC=C32)C4=C(C(=O)NC4=O)C5=CNC6=CC=CC=C65
Appearance Assay:≥97% (isomer mixture)A crystalline solid

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

BIM-II (CAS 137592-45-1) is a bisindolylmaleimide derivative with the systematic name 3-(1H-Indol-3-yl)-4-[1-[2-(1-methyl-2-pyrrolidinyl)ethyl]-1H-indol-3-yl]-1H-pyrrole-2,5-dione. Its molecular formula (C₂₇H₂₆N₄O₂) confers a molecular weight of 438.52 g/mol . The structure features:

  • Two indole moieties attached to a central maleimide ring

  • A methylpyrrolidinylethyl side chain at the N1 position of one indole

  • Planar maleimide core enabling ATP-binding pocket interactions

Solubility and Stability

BIM-II is supplied as a crystalline solid with ≥97% purity . Key handling characteristics include:

PropertyValue
Solubility in DMSO100 mM
Aqueous solubilityLimited; requires organic cosolvents
Storage temperature-20°C (stable ≥2 years)
Aqueous solution stability≤24 hours at 25°C

Organic solvents like ethanol or DMSO are recommended for stock solutions, with dilution into aqueous buffers (e.g., PBS) for biological assays .

Mechanism of Action

PKC Inhibition Dynamics

BIM-II competitively inhibits PKC isoforms by binding the ATP pocket. Structural studies using PKA homologs reveal two distinct binding modes :

  • Induced-fit binding in partially open kinase conformations (Kd = 0.01 µM)

  • Reverse orientation binding in fully open conformations, disrupting the Lys72-Glu91 salt bridge critical for catalytic activity

Comparative inhibition profiles against related kinases:

KinaseIC₅₀ (µM)Selectivity vs. PKC
PKCα0.011x
PKA2.94294x
PDK1141,400x
Phosphorylase kinase0.7575x

Data from

nAChR Antagonism

At 0.03 µM, BIM-II noncompetitively inhibits nicotine-induced catecholamine secretion in PC-12 cells by binding allosteric sites on α3β4 nAChRs . This activity is 10-fold stronger than its PKC inhibition, suggesting separate structure-activity relationships .

Biological Activities and Pharmacological Effects

Cellular Signaling Modulation

BIM-II exerts pleiotropic effects through PKC-dependent and independent pathways:

  • Calmodulin antagonism: Binds Ca²⁺-calmodulin with Kd = 193–248 nM, surpassing classic inhibitors like chlorpromazine (Kd = 492 nM)

  • Kv1.5 channel inhibition: Blocks β1.3 subunit-containing channels (IC₅₀ = 12.4 µM), altering cardiac action potentials

  • Apoptosis induction: Triggers caspase-3 activation and PARP cleavage in HepG2 hepatoma cells at 10 µM

Antimicrobial Activity

While less potent than staurosporine derivatives, BIM-II shows:

  • Growth inhibition of Streptomyces chartreusis and S. griseus at 50 µM

  • Sporulation suppression in slime molds

Therapeutic Applications and Clinical Relevance

Diabetic Complications

PKCβII overexpression in hyperglycemia makes BIM-II a template for drugs like ruboxistaurin (LY333531). Key therapeutic targets:

  • Retinal neovascularization

  • Glomerular filtration rate abnormalities

Oncology

Preclinical data support BIM-II's role in:

  • Chemosensitization of ABCG2-overexpressing tumors

  • Glioma cell cycle arrest (G0/G1 phase) at 5 µM

Neuropharmacology

nAChR antagonism positions BIM-II as a potential:

  • Smoking cessation aid (α3β4 receptor targeting)

  • Anticonvulsant (modulating hippocampal signaling)

Structural Insights and Drug Design

Crystal Structure Analysis

Co-crystallization with PKA (PDB: 1SZM) revealed:

  • Asymmetric binding with RMSD = 1.8 Å between monomers

  • Maleimide ring rotation (35° from planar) enabling dual binding modes

Structure-Activity Relationships (SAR)

Key modifications altering activity:

PositionModificationPKC IC₅₀ ShiftnAChR Activity
N1Ethyl → methyl3x ↓2x ↓
C3'H → BrNo change5x ↑
MaleimideReduction to succinimideInactiveInactive

Data from

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator